

# A Comparative Analysis of Atrasentan and Avosentan on Renal Hemodynamics

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A deep dive into the renal hemodynamic effects of two selective endothelin-A receptor antagonists, Atrasentan and Avosentan, reveals distinct profiles in their clinical development and outcomes. While both agents have demonstrated efficacy in reducing albuminuria, a key marker of kidney damage, their impact on renal hemodynamics and overall safety has led to different developmental paths.

This guide provides a comprehensive comparison of Atrasentan and Avosentan, focusing on their effects on renal hemodynamics. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two therapies.

## Mechanism of Action: Targeting the Endothelin System

Both Atrasentan and Avosentan are selective antagonists of the endothelin-A (ETA) receptor.<sup>[1]</sup>  
<sup>[2]</sup> The endothelin system, particularly endothelin-1 (ET-1), plays a crucial role in regulating vascular tone and blood pressure. In the kidneys, activation of the ETA receptor by ET-1 leads to vasoconstriction of the afferent and efferent arterioles, which can contribute to glomerular hypertension, podocyte injury, and proteinuria.<sup>[2]</sup> By selectively blocking the ETA receptor, Atrasentan and Avosentan aim to counteract these detrimental effects, thereby preserving renal function.

## Comparative Efficacy in Albuminuria Reduction

Clinical trials have demonstrated the efficacy of both Atrasentan and Avosentan in reducing albuminuria in patients with diabetic nephropathy and other chronic kidney diseases.

## Atrasentan

The SONAR (Study of Diabetic Nephropathy with Atrasentan) and RADAR (Reducing Residual Albuminuria in Subjects With Diabetes and Nephropathy with Atrasentan) trials have been pivotal in evaluating Atrasentan.

In the RADAR trial, patients with type 2 diabetes and nephropathy treated with Atrasentan at doses of 0.75 mg/day and 1.25 mg/day showed a significant reduction in the urinary albumin-to-creatinine ratio (UACR) of approximately 40% compared to placebo.<sup>[3]</sup> The larger SONAR trial further substantiated these findings, demonstrating that Atrasentan at a dose of 0.75 mg/day significantly reduced the risk of a composite renal endpoint (doubling of serum creatinine or end-stage kidney disease) in patients with type 2 diabetes and chronic kidney disease.<sup>[1][4]</sup>

## Avosentan

The ASCEND (A Randomised, Double Blind, Placebo Controlled, Parallel Group Study to Assess the Effect of the Endothelin Receptor Antagonist Avosentan on Time to Doubling of Serum Creatinine, End Stage Renal Disease or Death in Patients With Type 2 Diabetes Mellitus and Diabetic Nephropathy) trial was the primary phase 3 study for Avosentan. The trial showed that Avosentan, at doses of 25 mg/day and 50 mg/day, led to a significant median reduction in the albumin-to-creatinine ratio (ACR) of 44.3% and 49.3%, respectively, compared to a 9.7% reduction with placebo.<sup>[2]</sup>

## Impact on Renal Hemodynamics: A Closer Look

While both drugs effectively reduce albuminuria, their direct comparative effects on key renal hemodynamic parameters such as Glomerular Filtration Rate (GFR), Renal Blood Flow (RBF), and Filtration Fraction (FF) are less well-defined due to a lack of head-to-head trials. However, data from their respective clinical trials provide some insights.

Table 1: Comparative Effects of Atrasentan and Avosentan on Renal Hemodynamic and Safety Parameters

Parameter	Atrasentan	Avosentan
Albuminuria/Proteinuria Reduction	Significant reduction in UACR (approx. 40% in RADAR, significant risk reduction in SONAR)[1][3]	Significant reduction in ACR (44-49% in ASCEND)[2]
Glomerular Filtration Rate (GFR)	In the SONAR trial, the annual rate of eGFR decline was reduced with atrasentan compared to placebo.[5] In a study on healthy subjects, Atrasentan did not significantly affect GFR.	The ASCEND trial showed a slightly greater decrease in eGFR in the 50 mg Avosentan group compared to placebo over 6 months.[2] A study in healthy subjects showed no effect on GFR.[6] Preclinical studies in rats also showed unchanged GFR.[7][8]
Renal Blood Flow (RBF)	Data not available from cited human clinical trials.	Data not available from cited human clinical trials.
Filtration Fraction (FF)	Data not available from cited human clinical trials.	Data not available from cited human clinical trials.
Fluid Retention/Edema	Observed, but generally manageable at the 0.75 mg/day dose in the SONAR trial.[5]	A significant and dose-dependent side effect, leading to the early termination of the ASCEND trial due to an excess of cardiovascular events, including congestive heart failure.[2][9]
Cardiovascular Safety	The SONAR trial demonstrated a manageable safety profile at the 0.75 mg/day dose, allowing for the selection of patients who were more likely to benefit without significant fluid retention.[1]	The ASCEND trial was prematurely terminated due to an excess of cardiovascular events, primarily fluid overload and congestive heart failure.[2][9]

## Experimental Protocols

### SONAR Trial (Atrasentan)

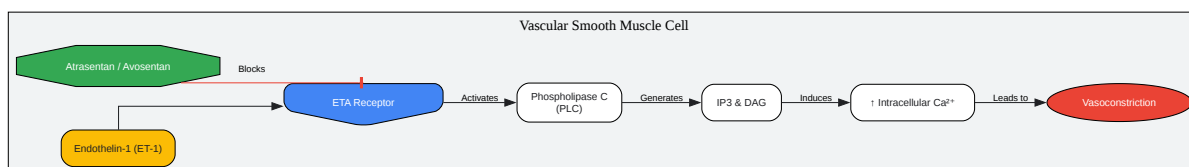
- **Study Design:** A randomized, double-blind, placebo-controlled trial.[\[1\]](#)[\[10\]](#) An enrichment period was included where all patients received Atrasentan 0.75 mg daily for six weeks. Responders (those with a  $\geq 30\%$  decrease in UACR without significant fluid retention) were then randomized to receive Atrasentan or placebo.[\[1\]](#)[\[11\]](#)
- **Patient Population:** Adults with type 2 diabetes, an estimated GFR (eGFR) of 25–75 mL/min per 1.73 m<sup>2</sup>, and a UACR of 300–5000 mg/g, who were receiving a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor.[\[1\]](#)[\[5\]](#)
- **Primary Endpoint:** A composite of doubling of serum creatinine (sustained for  $\geq 30$  days) or end-stage kidney disease (eGFR  $< 15$  mL/min per 1.73 m<sup>2</sup> sustained for  $\geq 90$  days, chronic dialysis for  $\geq 90$  days, kidney transplantation, or death from kidney failure).[\[1\]](#)
- **Renal Function Assessment:** eGFR was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation from serum creatinine measurements.[\[5\]](#) UACR was determined from urine samples.[\[12\]](#)

### ASCEND Trial (Avosentan)

- **Study Design:** An international, multicenter, randomized, double-blind, placebo-controlled trial.[\[2\]](#)[\[13\]](#)
- **Patient Population:** Patients with type 2 diabetes and overt nephropathy, defined as a urine ACR  $\geq 35$  mg/mmol ( $\geq 309$  mg/g) and a serum creatinine level between  $\geq 115$  and 265  $\mu\text{mol/L}$  ( $\geq 1.3$  to 3.0 mg/dL) in men.[\[2\]](#)
- **Primary Endpoint:** A composite of the time to doubling of serum creatinine, end-stage renal disease (ESRD), or death.[\[2\]](#)[\[14\]](#)
- **Renal Function Assessment:** eGFR was calculated using the six-variable Modification of Diet in Renal Disease (MDRD) formula.[\[2\]](#)[\[13\]](#) For each urine measurement, a first-void morning sample was collected on three consecutive days, and the geometric mean albumin concentration value was recorded.[\[2\]](#)

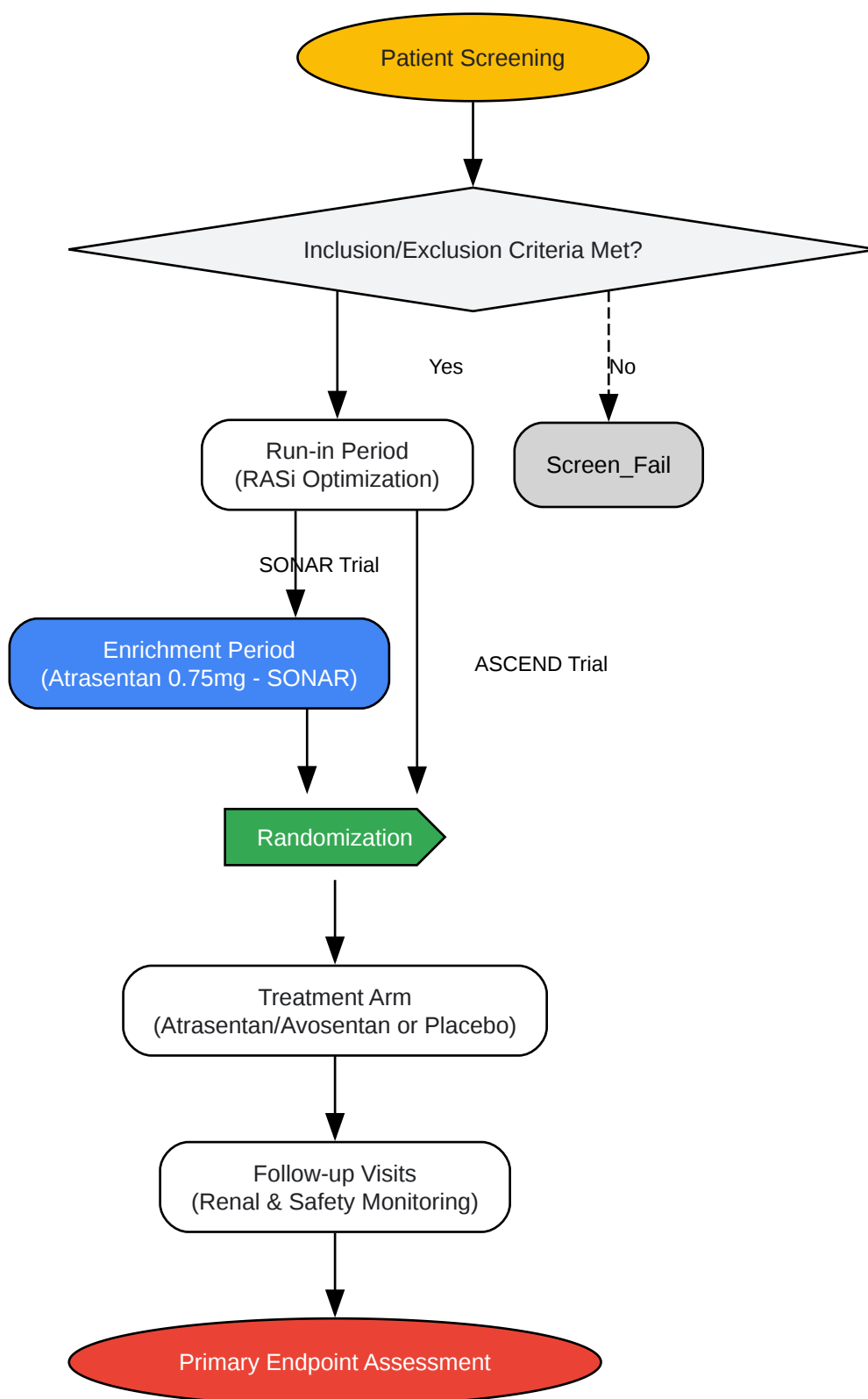
## Signaling Pathways and Experimental Workflows

The therapeutic effect of both Atrasentan and Avosentan is mediated through the blockade of the ETA receptor, a key component of the endothelin signaling pathway in the kidney.



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Generalized Clinical Trial Workflow for Atrasentan and Avosentan.

## Conclusion: A Tale of Two Endothelin Receptor Antagonists

In conclusion, both Atrasentan and Avosentan have demonstrated the potential of selective ETA receptor antagonism in reducing albuminuria, a critical factor in the progression of chronic kidney disease. However, the clinical development of these two agents has diverged significantly, primarily due to their differing safety profiles.

The ASCEND trial for Avosentan was halted prematurely due to a significant risk of fluid overload and congestive heart failure, particularly at higher doses.[2][9] This has largely curtailed its development for diabetic nephropathy.

In contrast, the SONAR trial for Atrasentan, through a careful dose-finding strategy and an enrichment study design, identified a patient population that could benefit from a lower dose (0.75 mg/day) with a more manageable safety profile.[1][5] This has paved the way for Atrasentan as a potential therapeutic option for patients with diabetic kidney disease.

Future research, including potential head-to-head trials or studies specifically designed to assess detailed renal hemodynamic parameters, would be invaluable in further elucidating the comparative profiles of these and other endothelin receptor antagonists. For now, the available evidence suggests that while the class holds promise, a nuanced approach to dosing and patient selection is critical for maximizing renal benefits while minimizing cardiovascular risks.

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